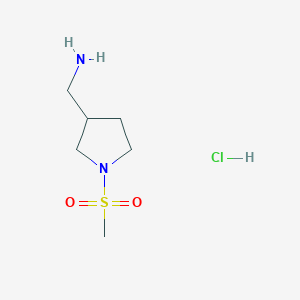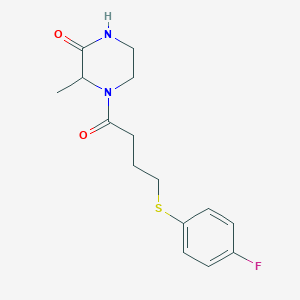
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenylthio group and a butanoyl group
准备方法
The synthesis of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorophenylthio Intermediate: The initial step involves the synthesis of 4-fluorophenylthiol, which can be achieved through the reaction of 4-fluorobenzenethiol with an appropriate halogenating agent.
Attachment of the Butanoyl Group: The next step involves the reaction of the fluorophenylthiol intermediate with butanoyl chloride in the presence of a base to form the 4-(4-fluorophenylthio)butanoyl intermediate.
Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with 3-methylpiperazine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The fluorophenylthio group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications.
作用机制
The mechanism of action of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
相似化合物的比较
Similar compounds to 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one include:
4-(4-Fluorophenyl)thio-1-butanol: This compound shares the fluorophenylthio group but lacks the piperazine ring and butanoyl group.
4-(4-Fluorophenyl)thio-1-butanone: Similar to the target compound but with a simpler structure, lacking the piperazine ring.
4-(4-Fluorophenyl)thio-1-butanamide: Contains the fluorophenylthio group and butanoyl group but with an amide linkage instead of the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-[4-(4-fluorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZSVDYEXUUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2792035.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2792036.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2792038.png)
![3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2792040.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE](/img/structure/B2792041.png)
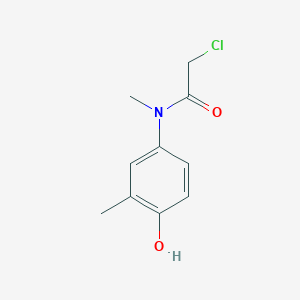
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2792047.png)
![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2792049.png)
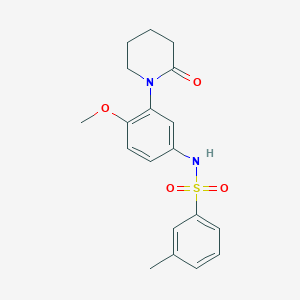
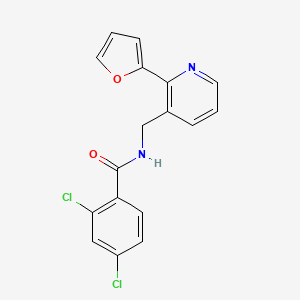
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)
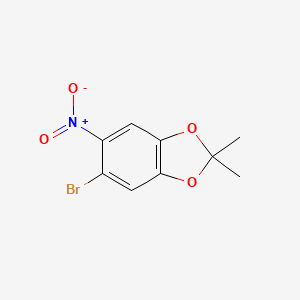
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)
